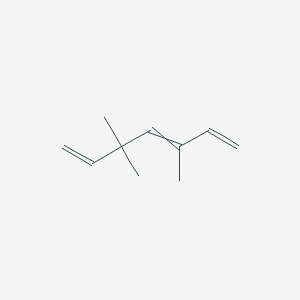
3,5,5-Trimethylhepta-1,3,6-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethylhepta-1,3,6-triene is an organic compound with the molecular formula C10H16. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is also known by other names such as 2,5,5-Trimethyl-1,3,6-heptatriene and 3,3,6-Trimethyl-1,4,6-heptatriene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,5-Trimethylhepta-1,3,6-triene typically involves the use of starting materials such as isoprene and acetone. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the triene structure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5,5-Trimethylhepta-1,3,6-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogens such as chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce saturated hydrocarbons .
Scientific Research Applications
3,5,5-Trimethylhepta-1,3,6-triene has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3,5,5-Trimethylhepta-1,3,6-triene exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to participate in specific chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
1,6-Dimethylhepta-1,3,5-triene: Another triene with a similar structure but different substitution patterns.
Cyclohepta-1,3,5-triene: A cyclic triene with distinct chemical properties.
Uniqueness: 3,5,5-Trimethylhepta-1,3,6-triene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct reactivity and applications compared to other trienes .
Properties
CAS No. |
103393-54-0 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3,5,5-trimethylhepta-1,3,6-triene |
InChI |
InChI=1S/C10H16/c1-6-9(3)8-10(4,5)7-2/h6-8H,1-2H2,3-5H3 |
InChI Key |
OZZAIYQNEKBEOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(C)(C)C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















